molecular formula C11H19NO3 B2598568 3-[Acetyl(cyclohexyl)amino]propanoic acid CAS No. 1368138-68-4

3-[Acetyl(cyclohexyl)amino]propanoic acid

Cat. No.: B2598568
CAS No.: 1368138-68-4
M. Wt: 213.277
InChI Key: HSWAXCDMKIVDOI-UHFFFAOYSA-N
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Description

3-[Acetyl(cyclohexyl)amino]propanoic acid is a synthetic organic compound offered for biochemical and pharmacological research. This molecule features a cyclohexyl ring linked through an acetylated amino group to a propanoic acid chain, a structural motif found in various bioactive molecules. Compounds with similar cyclohexyl and amino acid components have been investigated as intermediates in the synthesis of potential therapeutic agents. Research into analogous structures has shown activities such as antiulcer properties in pyloric ligation models, highlighting the potential of this chemical class in gastrointestinal research . Furthermore, such scaffolds are of interest in the development of TGF-β mimics, which are explored for applications in wound healing and soft tissue augmentation . As a building block in organic synthesis, this compound can be utilized in the production of more complex molecules, including pharmaceutical intermediates and esters . Researchers may employ this compound to study its mechanism of action, which could involve interactions with enzymatic targets; related carbocyclic fatty acids have been studied for their interactions with proteins such as aromatic-amino-acid aminotransferase . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as it may be toxic if swallowed, cause skin irritation, and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[acetyl(cyclohexyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-9(13)12(8-7-11(14)15)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWAXCDMKIVDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(=O)O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Acetyl Cyclohexyl Amino Propanoic Acid

Retrosynthetic Analysis and Key Precursor Identification

A logical retrosynthetic analysis of the target molecule, 3-[Acetyl(cyclohexyl)amino]propanoic acid, suggests disconnecting the acetyl and cyclohexyl groups from the nitrogen atom. This leads to key precursors such as 3-(cyclohexylamino)propanoic acid and 3-aminopropanoic acid (β-alanine).

Figure 1: Retrosynthetic Analysis of this compound

This analysis identifies two primary synthetic strategies:

N-acetylation of 3-(cyclohexylamino)propanoic acid.

N-cyclohexylation of 3-aminopropanoic acid followed by N-acetylation, or vice versa.

The 3-aminopropanoic acid scaffold is a crucial building block. Several methods exist for its synthesis:

From β-Alanine: The most direct approach is to use commercially available β-alanine as the starting material.

Michael Addition: A common strategy involves the Michael addition of an amine to an acrylic acid derivative. For instance, the reaction of ammonia with ethyl acrylate, followed by hydrolysis, yields 3-aminopropanoic acid.

From Propanoic Acid: Halogenation of propanoic acid at the α-position, followed by nucleophilic substitution with an amine source, can also yield the desired scaffold pearson.com.

A recent study detailed the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, where a key step involved the reaction of 4-aminophenol with acrylic acid or methyl acrylate nih.govnih.gov. This highlights the utility of Michael addition in preparing substituted 3-aminopropanoic acid scaffolds.

The introduction of the cyclohexyl and acetyl groups can be achieved in a stepwise manner on the 3-aminopropanoic acid scaffold.

N-Cyclohexylation: This can be accomplished via reductive amination of a carbonyl compound (cyclohexanone) with the amino group of the propanoic acid derivative, or by nucleophilic substitution of a cyclohexyl halide or sulfonate.

N-Acetylation: The acetyl group is typically introduced using acetylating agents such as acetyl chloride or acetic anhydride (B1165640). orientjchem.orgnih.govresearchgate.net The choice of reagent and conditions depends on the substrate's sensitivity and the presence of other functional groups. Catalyst-free N-acylation methods have also been developed, offering a more environmentally friendly approach. orientjchem.org

Classical Organic Synthesis Routes

Classical routes for the synthesis of this compound generally involve the formation of amide and carbon-nitrogen bonds.

N-Acylation of the secondary amine precursor, 3-(cyclohexylamino)propanoic acid, is a critical step. Several coupling reagents can facilitate this transformation.

DCC Coupling: Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that activates the carboxylic acid (acetic acid) to form a reactive O-acylisourea intermediate. libretexts.orgluxembourg-bio.com This intermediate then reacts with the amine to form the amide bond. libretexts.orgluxembourg-bio.com Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and reduce racemization. luxembourg-bio.comsci-hub.se

Table 1: Common Amide Bond Formation Reagents

ReagentMechanismAdvantagesDisadvantages
DCC Forms O-acylisourea intermediateHigh yields, readily availableDicyclohexylurea (DCU) byproduct can be difficult to remove
Azide Forms acyl azide intermediateLow racemizationPotentially explosive intermediates

Azide Coupling: The azide method involves the conversion of a carboxylic acid to an acyl azide, which is a highly reactive species for acylation. hepatochem.comresearchgate.net This method is known for its low risk of racemization. hepatochem.com

The formation of the C-N bond between the propanoic acid scaffold and the cyclohexyl group can be achieved through various methods.

Reductive Amination: This involves the reaction of a β-amino acid ester with cyclohexanone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Nucleophilic Substitution: Reaction of a β-amino acid with a cyclohexyl halide or tosylate can form the desired C-N bond. The efficiency of this reaction can be influenced by steric hindrance and the nature of the leaving group.

The formation of C-N bonds is a cornerstone of organic synthesis, with numerous methods available, ranging from classical substitution reactions to modern transition-metal-catalyzed processes. nptel.ac.inslideshare.neturi.eduuci.eduillinois.edu

If the target molecule requires a specific stereochemistry at the C3 position of the propanoic acid, stereoselective synthetic methods must be employed.

Chiral Pool Synthesis: Starting from a chiral precursor, such as an optically active 3-hydroxypropanoic acid derivative, can establish the desired stereocenter early in the synthesis.

Asymmetric Catalysis: The use of chiral catalysts in key bond-forming reactions can induce enantioselectivity. For example, an asymmetric Michael addition to an acrylate using a chiral amine or a chiral phase-transfer catalyst can produce an enantioenriched 3-aminopropanoic acid derivative. Biocatalytic methods, using enzymes like transaminases, have also emerged as powerful tools for the stereoselective synthesis of chiral amines. rsc.org

Recent advancements in enzymatic synthesis have demonstrated the potential for highly stereoselective production of amino acid derivatives. acs.org

Enzymatic and Biocatalytic Synthesis Approaches

Enzymatic and biocatalytic methods offer green and highly selective alternatives to traditional chemical synthesis. These approaches utilize enzymes or whole microorganisms to catalyze specific reactions, often with high stereoselectivity and under mild conditions.

The derivatization of propanoic acid and its analogues can be achieved using various enzymes. Laccases, a class of polyphenol oxidases, can catalyze the coupling of different molecules, providing a method for derivatization. nih.govnih.gov For instance, laccase-mediated reactions can form C-N bonds, which could be applied to the synthesis of N-substituted propanoic acid derivatives. nih.gov While direct enzymatic synthesis of this compound is not extensively documented, the principles of enzyme-catalyzed derivatization of propanoic acids are well-established. thieme.de These reactions often exhibit high specificity, reducing the need for extensive purification steps. nih.gov

The general scheme for such enzymatic derivatization involves the activation of a substrate by the enzyme, followed by reaction with a second molecule. In the context of this compound, this could theoretically involve the enzymatic coupling of a cyclohexylamine derivative with a propanoic acid precursor.

Biocatalysis is a powerful tool for the synthesis of chiral molecules, including amino acid analogues containing a cyclohexyl ring. mdpi.com Enzymes such as transaminases, amine dehydrogenases, and imine reductases are employed for the asymmetric synthesis of amines and amino acids. frontiersin.orgmdpi.com These enzymes can introduce chirality with high enantioselectivity, which is crucial for the synthesis of biologically active compounds. mdpi.com

For example, transaminases can catalyze the transfer of an amino group to a keto acid precursor, a key step in the synthesis of various amino acids. mdpi.com Amine dehydrogenases and reductive aminases offer a direct route to chiral amines through the reductive amination of ketones. frontiersin.org While specific biocatalytic routes for this compound are not detailed in the available literature, the synthesis of constituent parts, such as chiral cyclohexylamines, is feasible using these methods. The inherent chirality of compounds like (2S)-2-amino-3-cyclohexylpropanoic acid makes them valuable building blocks in organic synthesis. nbinno.com

The development of biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, further enhances the efficiency of synthesizing complex molecules like cyclohexyl-containing amino acid analogues. entrechem.com

Chemical Modifications and Derivatization Strategies of this compound

Chemical modifications of this compound can be targeted at its three main functional components: the carboxylic acid moiety, the N-acetyl group, and the cyclohexyl ring. These modifications allow for the synthesis of a diverse range of derivatives with potentially new properties.

The carboxylic acid group of this compound is a prime site for derivatization, particularly for the formation of esters and amides.

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.ukyoutube.com This reaction is typically reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be used. orgsyn.orgmdpi.com

Amide Formation: Amides are generally formed by the reaction of the carboxylic acid with an amine. youtube.com Direct reaction requires high temperatures, so activating the carboxylic acid is a more common approach. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride, or by using coupling agents. organic-chemistry.org Reagents like DCC are widely used for amide bond formation, including in peptide synthesis where amino acids are linked together. ajchem-a.comkhanacademy.org The use of such coupling agents facilitates the reaction under mild conditions, which is important for complex molecules. ajchem-a.com

Table 1: Common Reagents for Ester and Amide Synthesis

Derivative Reaction Common Reagents
Esters Esterification Sulfuric Acid (H₂SO₄), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
Amides Amidation Dicyclohexylcarbodiimide (DCC), n-Propanephosphonic acid anhydride (T3P)

The N-acetyl group can be modified, primarily through deacetylation to yield the corresponding free amine. This transformation is a common step in peptide synthesis and other organic transformations where the amino group needs to be temporarily protected.

Deacetylation: The removal of an N-acetyl group can be accomplished through chemical or enzymatic means. Chemical hydrolysis, often under acidic or basic conditions, can cleave the amide bond of the acetyl group. liverpool.ac.uk However, these conditions can sometimes be harsh and may affect other parts of the molecule.

Enzymatic deacetylation offers a milder and more specific alternative. researchgate.net Enzymes known as deacetylases, or more specifically, N-acetyl amino acid deacetylases, can catalyze the hydrolysis of the N-acetyl group to reveal the primary amine. researchgate.net This approach is highly specific and operates under physiological conditions, minimizing side reactions. researchgate.net The process of protein acetylation and deacetylation is a key regulatory mechanism in biology, with enzymes like histone deacetylases (HDACs) playing a crucial role. nih.govwikipedia.org While these are typically associated with proteins, the principle of enzymatic deacetylation can be applied to smaller molecules as well. researchgate.net

The cyclohexyl ring of this compound presents a scaffold that can be further functionalized to introduce new chemical properties. researchgate.net C-H functionalization is a powerful strategy in modern organic synthesis that allows for the direct modification of carbon-hydrogen bonds, which are typically unreactive. acs.org

This approach can be used to introduce a variety of substituents onto the cyclohexyl ring. acs.org For instance, catalytic methods can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. The specific position of functionalization can often be controlled by directing groups within the molecule or by the inherent reactivity of certain C-H bonds. While direct C-H functionalization of this compound is not specifically described, the principles have been widely applied to other amino acid and cyclic structures. acs.org The introduction of functional groups such as hydroxyl groups can also be achieved through stereoselective routes, leading to polyhydroxylated cyclohexyl amino acids. thieme-connect.dersc.org These modifications can significantly alter the molecule's conformation and biological activity. researchgate.net

Protecting Group Chemistry in this compound Synthesis and Modification

The synthesis and subsequent modification of this compound necessitate a strategic application of protecting group chemistry to ensure selective transformations and avoid unwanted side reactions. The molecule contains two key functional groups that may require temporary protection: the carboxylic acid and the secondary amine. The choice of protecting groups is dictated by the specific synthetic route employed and the reaction conditions of subsequent steps. Orthogonal protection strategies, where one protecting group can be removed without affecting another, are particularly valuable in multi-step syntheses. nih.govresearchgate.net

A plausible and common strategy for the synthesis of N-acyl-N-alkyl-β-amino acids such as this compound involves the initial formation of the N-substituted β-amino acid core, followed by N-acetylation. Two primary pathways to the N-cyclohexyl-β-alanine intermediate are the Michael addition of cyclohexylamine to an acrylate and the reductive amination of a β-keto ester with cyclohexylamine. In both approaches, the carboxylic acid functionality is typically protected as an ester.

Protection of the Carboxylic Acid Group

In synthetic routes commencing with acrylate derivatives (e.g., methyl acrylate or ethyl acrylate) or β-keto esters (e.g., ethyl 3-oxopropanoate), the ester group itself serves as a protecting group for the carboxylic acid. nih.govnih.gov This protection is crucial to prevent the free carboxylic acid from interfering with reactions targeting the amino group, such as the initial N-alkylation or subsequent N-acetylation. For instance, a free carboxylate could act as a base or a nucleophile, leading to undesired side products.

The most common ester protecting groups are simple alkyl esters, such as methyl or ethyl esters, due to their ease of introduction and subsequent removal. Benzyl esters are also a viable option, offering the advantage of removal under mild hydrogenolysis conditions, which can be beneficial if other parts of the molecule are sensitive to acidic or basic hydrolysis. nih.gov

The deprotection of the ester to yield the final carboxylic acid is typically the final step of the synthesis. The choice of deprotection conditions depends on the stability of the rest of the molecule, particularly the N-acetyl amide bond.

Interactive Data Table: Protecting Groups for the Carboxylic Acid Functionality

Protecting GroupStructureIntroduction Reagent(s)Deprotection ConditionsStability
Methyl Ester-COOCH₃Methanol, Acid catalyst (e.g., H₂SO₄)Acid or Base Hydrolysis (e.g., HCl/H₂O or NaOH/H₂O)Stable to mild non-aqueous acid/base
Ethyl Ester-COOCH₂CH₃Ethanol, Acid catalyst (e.g., H₂SO₄)Acid or Base Hydrolysis (e.g., HCl/H₂O or NaOH/H₂O)Stable to mild non-aqueous acid/base
Benzyl Ester-COOCH₂PhBenzyl alcohol, Acid catalystHydrogenolysis (e.g., H₂, Pd/C)Stable to mild acid and base
tert-Butyl Ester-COOC(CH₃)₃Isobutylene, Acid catalystAcidolysis (e.g., Trifluoroacetic acid)Stable to base and hydrogenolysis

Synthetic Context and Protecting Group Strategy

Michael Addition Route: In a typical Michael addition pathway, cyclohexylamine is reacted with an acrylic acid ester, such as methyl acrylate, to form methyl 3-(cyclohexylamino)propanoate. nih.govresearchgate.net In this intermediate, the methyl group protects the carboxylic acid. The subsequent N-acetylation of the secondary amine can be achieved using acetyl chloride or acetic anhydride. nih.gov Finally, hydrolysis of the methyl ester under basic or acidic conditions yields the target compound, this compound.

Reductive Amination Route: Alternatively, the synthesis can proceed via the reductive amination of a β-keto ester, for example, ethyl acetoacetate, with cyclohexylamine in the presence of a reducing agent like sodium cyanoborohydride. researchgate.netwikipedia.org This reaction would yield ethyl 3-(cyclohexylamino)butanoate. Following a similar sequence of N-acetylation and subsequent ester hydrolysis, the desired product can be obtained. The ethyl group in this route serves as the protecting group for the carboxylic acid.

In the context of synthesizing this compound, the secondary amine formed after the initial alkylation of a primary amine does not typically require protection before the N-acetylation step. The acetylation is generally a straightforward and high-yielding reaction under appropriate conditions.

Modification of this compound

Should further modifications of the molecule be desired, for instance, at the cyclohexyl ring or the propanoic acid backbone, the strategic use of protecting groups would be paramount. For example, if a reaction sensitive to a free carboxylic acid were to be performed on the cyclohexyl ring, the carboxyl group would first need to be re-protected, likely as an ester. The choice of this protecting group would need to be orthogonal to any other protecting groups used in subsequent steps. researchgate.net

Spectroscopic and Chromatographic Analytical Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "3-[Acetyl(cyclohexyl)amino]propanoic acid". By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For "this compound", characteristic signals corresponding to the cyclohexyl ring protons, the propanoic acid chain protons, and the acetyl group protons would be observed. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the carbon adjacent to the nitrogen atom and the carboxylic acid group would appear at different chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in the cyclohexyl ring, the propanoic acid backbone, the acetyl group, and the carboxylic acid group will produce a distinct signal. The chemical shift of the carbonyl carbons in the acetyl and carboxylic acid groups would be particularly downfield due to the deshielding effect of the oxygen atoms.

A representative, though generalized, assignment of expected chemical shifts is provided in the table below, based on the analysis of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclohexyl CH 1.0 - 2.0 25 - 55
Propanoic CH₂ (α to COOH) ~2.5 ~35
Propanoic CH₂ (β to COOH) ~3.5 ~45
Acetyl CH₃ ~2.1 ~22
Carboxyl COOH 10 - 12 ~175
Amide C=O - ~170

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For "this compound" (molecular formula: C₁₁H₁₉NO₃, molecular weight: 213.27 g/mol ), electrospray ionization (ESI) is a common technique that would generate protonated molecules [M+H]⁺ at m/z 214.28 or deprotonated molecules [M-H]⁻ at m/z 212.26.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing highly accurate mass measurements. The fragmentation pattern observed in tandem MS (MS/MS) experiments can help to confirm the structure. Key fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group, the acetyl group, or cleavage of the cyclohexyl ring.

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Description
[M+H]⁺ 214.28 Protonated molecular ion
[M-H]⁻ 212.26 Deprotonated molecular ion
[M-COOH]⁺ 168.26 Loss of the carboxylic acid group
[M-CH₃CO]⁺ 170.25 Loss of the acetyl group

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of "this compound" would show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid. Two strong absorption bands around 1700-1725 cm⁻¹ and 1630-1660 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid and the amide group, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. As "this compound" lacks extensive conjugation, it is not expected to show strong absorption in the visible region. However, it may exhibit absorption in the UV region due to the n→π* transitions of the carbonyl groups in the amide and carboxylic acid functions. The exact wavelength of maximum absorbance (λmax) would be determined experimentally.

Table 3: Key Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (broad)
Carboxylic Acid C=O Stretch 1700 - 1725
Amide C=O Stretch 1630 - 1660
C-H (Aliphatic) C-H Stretch 2850 - 3000

Chromatographic Method Development for Purity and Quantification

Chromatographic techniques are essential for separating "this compound" from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis and purification of non-volatile compounds like "this compound".

A reversed-phase HPLC (RP-HPLC) method is typically employed for such a compound. shimadzu.com This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid group is protonated and to improve peak shape. Detection is commonly achieved using a UV detector set at a wavelength where the compound absorbs, typically around 210 nm for the carbonyl groups.

For preparative HPLC, the same principles apply but on a larger scale to isolate and purify the compound.

Table 4: Typical RP-HPLC Parameters for this compound Analysis

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. "this compound" itself is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid and amide groups. Therefore, derivatization is necessary to convert it into a more volatile and thermally stable compound.

A common derivatization strategy for carboxylic acids is esterification, for instance, by reacting it with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to derivatize both the carboxylic acid and amide groups.

Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for definitive identification. researchgate.net

Development of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) stands as a powerful technique for the trace analysis of organic molecules in complex matrices. While no specific UHPLC-MS/MS methods for this compound have been detailed in the available literature, the analysis of analogous compounds, such as ester derivatives of (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid, provides a solid framework for a potential method. researchgate.net

A hypothetical UHPLC-MS/MS method for the trace analysis of this compound would likely involve reversed-phase chromatography. The separation would be achieved on a C18 column, utilizing a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid to improve ionization) and an organic modifier (e.g., acetonitrile or methanol). The UHPLC system, operating at high pressures, allows for the use of sub-2 µm particle columns, leading to enhanced resolution, higher sensitivity, and faster analysis times compared to traditional HPLC.

Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode would likely be the preferred ionization technique due to the presence of the nitrogen atom, which is readily protonated. For trace analysis, the mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion (the protonated molecule of this compound) in the first quadrupole, its fragmentation in the collision cell, and the detection of one or more specific product ions in the third quadrupole. This high degree of selectivity allows for the accurate quantification of the target analyte at very low concentrations, even in the presence of interfering matrix components.

To illustrate the type of data obtained from such an analysis, the following table presents chromatographic data for related ester derivatives of (S,S)-1,2-ethanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acids. researchgate.net

Compoundlogk wφ 0CHI
DM-EDCP3.5165.52100.00
DE-EDCP4.3974.52120.59
DP-EDCP5.3182.21140.69
DB-EDCP6.2388.37160.77
DM-PDCP3.8468.61107.67
DE-PDCP4.7277.01128.16
DP-PDCP5.6484.14148.25
DB-PDCP6.5689.87168.32

logkw: logarithm of the retention factor for pure water as the mobile phase; φ0: percentage of organic solvent in the mobile phase at the beginning of the gradient; CHI: chromatographic hydrophobicity index.

Chiral Resolution Techniques for Enantiomeric Purity Assessment

As this compound possesses a chiral center, the assessment of its enantiomeric purity is a critical aspect of its characterization. Chiral resolution techniques are employed to separate and quantify the individual enantiomers. The primary method for this purpose is chiral High-Performance Liquid Chromatography (HPLC). tcichemicals.comnih.govsigmaaldrich.com

The separation of enantiomers on a chiral stationary phase (CSP) is the most common approach. sigmaaldrich.com CSPs are designed to have chiral recognition capabilities, leading to differential interactions with the two enantiomers and, consequently, different retention times. For an N-acetylated amino acid like this compound, several types of CSPs could be effective. These include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), Pirkle-type CSPs (which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions), and macrocyclic antibiotic CSPs (e.g., vancomycin or teicoplanin). nih.govsigmaaldrich.com The choice of the appropriate CSP and mobile phase is determined empirically to achieve optimal separation.

An alternative approach to chiral resolution involves the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. tcichemicals.com These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column. tcichemicals.com Following separation, the relative peak areas of the diastereomers can be used to determine the enantiomeric excess of the original sample.

The development of a robust chiral HPLC method requires careful optimization of several parameters, including the mobile phase composition (e.g., the ratio of organic modifier to aqueous buffer), the pH of the mobile phase, the column temperature, and the flow rate. Validation of the method would ensure its accuracy, precision, linearity, and sensitivity for the quantitative determination of enantiomeric purity.

The following table provides an example of the type of data generated during the development of a chiral HPLC method for the enantiomeric separation of a related β-amino acid, β-amino-β-(4-bromophenyl) propionic acid, on a (R, R) Whelk-01 chiral stationary phase.

ParameterConditionResult
Mobile Phasen-hexane:ethanol:trifluoroacetic acid:isopropyl amineGood resolution
Flow Rate1.0 mL/minOptimal separation
Temperature25°CResolution > 2.5
Retention Time (R-enantiomer)~18.0 min-
Retention Time (S-enantiomer)~22.5 min-
Resolution>2.5Suitable for quantification

Computational and Theoretical Investigations of 3 Acetyl Cyclohexyl Amino Propanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-[Acetyl(cyclohexyl)amino]propanoic acid provides critical insights into its three-dimensional structure and conformational flexibility, which are fundamental to its chemical behavior and biological interactions. The conformational landscape of this molecule is primarily dictated by the rotational freedom around its single bonds and the inherent stereochemistry of its constituent parts: the cyclohexane ring, the N-acetyl group, and the propanoic acid chain.

The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. For a monosubstituted cyclohexane, the substituent (in this case, the amino-propanoic acid group) can occupy either an axial or an equatorial position. The equatorial conformation is generally more stable due to the avoidance of 1,3-diaxial interactions, which are unfavorable steric clashes between the axial substituent and the axial hydrogens on the same side of the ring. sapub.org Computational chemistry programs can be used to optimize these structures and confirm the lowest energy conformations. sapub.org

Further conformational complexity arises from the rotation around the C-N and C-C single bonds within the N-acetyl-amino-propanoic acid moiety. nih.govnih.gov The amide bond of the N-acetyl group has a significant double-bond character, restricting rotation and leading to planar cis and trans isomers. The trans isomer is typically favored due to reduced steric hindrance. nih.gov Ab initio calculations on model compounds like N-acetyl-L-isoleucine-N-methylamide have shown that side-chain/backbone interactions play a crucial role in stabilizing low-energy conformations. researchgate.net

Table 1: Predicted Relative Energies of Key Conformers of this compound

Conformer DescriptionKey Dihedral Angles (Illustrative)Predicted Relative Energy (kcal/mol)Population (%) at 298 K
Equatorial, Trans-amide, Extended ChainC-C-N-C: ~180°, C-N-C=O: ~180°, N-C-C-C: ~180°0.0085.5
Axial, Trans-amide, Extended ChainC-C-N-C: ~180°, C-N-C=O: ~180°, N-C-C-C: ~180°2.13.5
Equatorial, Cis-amide, Extended ChainC-C-N-C: ~180°, C-N-C=O: ~0°, N-C-C-C: ~180°1.58.0
Equatorial, Trans-amide, Gauche ChainC-C-N-C: ~180°, C-N-C=O: ~180°, N-C-C-C: ~60°0.93.0

Note: Data are illustrative, based on typical energy differences found in conformational studies of cyclohexane derivatives and N-acetylated amino acids. Actual values would require specific calculations for this molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of this compound. rsc.orgchemrxiv.org These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and orbital energies. core.ac.uk

A key output of these calculations is the molecular electrostatic potential (MEP) map. The MEP visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. researchgate.net For this compound, the MEP would show a high negative potential around the carbonyl oxygen of the acetyl group and the carboxylic acid group, indicating these are likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen of the carboxylic acid would be a region of high positive potential, marking it as a site for nucleophilic attack or hydrogen bond donation. nih.gov

Frontier Molecular Orbital (FMO) theory is another critical aspect of these investigations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.netmdpi.com

DFT calculations can also provide values for various molecular descriptors related to reactivity, such as ionization potential, electron affinity, and atomic charges. core.ac.ukmdpi.com These parameters quantify the molecule's electronic properties and can be used to predict its behavior in different chemical environments and reactions. nih.gov

Table 2: Calculated Electronic Properties of this compound (Illustrative DFT B3LYP/6-31G Values)*

PropertyCalculated ValueImplication for Reactivity
HOMO Energy-6.8 eVIndicates electron-donating capability, potential for oxidation.
LUMO Energy-0.5 eVIndicates electron-accepting capability, potential for reduction.
HOMO-LUMO Gap6.3 eVSuggests high kinetic stability and low chemical reactivity.
Dipole Moment3.5 DIndicates a polar molecule with significant charge separation.
MEP Minimum (on Carbonyl O)-55 kcal/molStrongest site for electrophilic attack and H-bond acceptance.
MEP Maximum (on Carboxylic H)+65 kcal/molMost acidic proton, site for nucleophilic attack and H-bond donation.

Note: These values are representative examples for a molecule of this type and would need to be confirmed by specific quantum chemical calculations.

Molecular Docking Simulations with Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger biological macromolecule, such as an enzyme or a receptor. nih.govresearchgate.net This method is instrumental in drug discovery for identifying and optimizing potential inhibitors or modulators of biological targets. ijprajournal.com For this compound, docking simulations can provide hypotheses about its potential biological targets and its mode of interaction at the atomic level. nih.gov

The docking process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure would be obtained from conformational analysis, as described in section 4.1. The protein structure is typically sourced from experimental data like X-ray crystallography or NMR, available in databases such as the Protein Data Bank (PDB). nih.gov

Docking algorithms then systematically sample a vast number of possible orientations and conformations of the ligand within the protein's binding site. nih.gov Each of these "poses" is evaluated using a scoring function, which estimates the binding free energy of the complex. ijprajournal.com Lower (more negative) scores generally indicate more favorable binding. plos.org

Given its structure, which contains a carboxylic acid group, this compound could potentially interact with enzymes that bind carboxylate substrates, such as certain proteases, carboxylases, or dehydrogenases. researchgate.net A hypothetical docking study into the active site of an enzyme like Acetyl-CoA Carboxylase (ACC) might reveal key interactions. nih.gov The carboxylic acid moiety could form strong electrostatic interactions or hydrogen bonds with positively charged residues like Arginine (Arg) or Lysine (Lys), or with polar residues like Serine (Ser) in the active site. nih.gov The cyclohexyl group could fit into a hydrophobic pocket, and the acetyl group might form additional hydrogen bonds. mdpi.com

Table 3: Hypothetical Molecular Docking Results of this compound with a Target Enzyme

ParameterValue/Description
Target Enzyme (Example)Acetyl-CoA Carboxylase (ACC)
Docking Score (Binding Affinity)-8.5 kcal/mol
Predicted Inhibition Constant (Ki)5.2 µM
Key Interacting Residues
Carboxylic Acid GroupHydrogen bonds with Arg298, Lys331
Acetyl Carbonyl GroupHydrogen bond with Ser450
Cyclohexyl GroupHydrophobic interactions with Leu245, Val412, Ile415

Note: This table is for illustrative purposes. The selection of a target and the resulting data require a specific docking study to be performed.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govnih.gov These models are typically expressed as mathematical equations that relate calculated molecular descriptors to an observed activity or property. scirp.orgresearchgate.net

For this compound, a QSAR study would involve synthesizing or computationally designing a series of derivatives and measuring their biological activity against a specific target. Derivatives could be made by modifying the cyclohexane ring (e.g., adding substituents), altering the acyl group (e.g., replacing acetyl with other groups), or changing the length of the propanoic acid chain.

Next, a wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies. researchgate.net

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: Logarithm of the octanol-water partition coefficient (logP). nih.gov

Topological: Indices that describe molecular connectivity and branching. elsevierpure.com

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links a combination of these descriptors to the observed biological activity. researchgate.netacs.org A successful QSAR model can not only predict the activity of new, untested compounds but also provide insights into the structural features that are important for activity. nih.gov For instance, a model might reveal that increased hydrophobicity of the cyclohexyl ring enhances binding, while a bulky acyl group is detrimental.

Similarly, QSPR models can be developed to predict physicochemical properties like solubility, boiling point, or acidity (pKa) for derivatives of this compound, aiding in the design of compounds with desired physical characteristics. scirp.orgnih.gov

Table 4: Molecular Descriptors for a Hypothetical QSAR Study on Derivatives of this compound

Derivative (Modification from Parent)LogP (Hydrophobicity)Molar Refractivity (MR)Dipole Moment (Debye)Predicted Activity (IC50, µM)
Parent Compound2.1058.53.55.2
4-Methylcyclohexyl2.6563.13.62.8
N-Propionyl2.4563.13.44.5
4-Hydroxycyclohexyl1.5560.14.210.1
4-Chlorocyclohexyl2.8063.34.12.1

Note: The predicted activity values are illustrative and would be derived from a QSAR equation (e.g., log(1/IC50) = c1LogP + c2MR + ... + C) generated from experimental data.

Structure Activity Relationship Sar Studies of 3 Acetyl Cyclohexyl Amino Propanoic Acid Analogues

Design Principles for Analogues Based on Structural Modifications

The design of analogues of 3-[acetyl(cyclohexyl)amino]propanoic acid is guided by established principles of medicinal chemistry, focusing on how alterations to its core structure can influence its pharmacokinetic and pharmacodynamic properties. These modifications are intended to probe the binding pocket of the target protein, enhancing affinity, selectivity, and metabolic stability.

The N-acetyl group plays a significant role in the molecule's interaction with its biological target, likely through hydrogen bonding and steric interactions. Modifications to this group can modulate the compound's electronic and steric profile, thereby affecting its binding affinity and biological activity.

Key modifications to the acetyl group include:

Homologation: Extending the acetyl group to a propanoyl or butanoyl group can explore the size of the hydrophobic pocket in the binding site.

Introduction of Unsaturation: Replacing the acetyl group with an acryloyl group can introduce rigidity and potential for covalent interactions.

Substitution: Introducing substituents on the methyl group of the acetyl moiety, such as halogens (e.g., fluoroacetyl), can alter its electronic properties and metabolic stability. For instance, the electronegative fluorine can make the group less prone to oxidative metabolism. youtube.com

Bioisosteric Replacement: The amide bond of the acetyl group can be replaced with other functional groups, such as sulfonamides, to explore different hydrogen bonding patterns and chemical stability. nih.gov N-acylsulfonamides are frequently used as bioisosteres for carboxylic acids and can also be a constituent of a pharmacophore. nih.gov

The following table illustrates potential alterations to the acetyl group and their rationale:

Modification RationaleExample Functional GroupPotential Impact on Activity
Increase steric bulkPropanoyl, ButanoylProbe for larger hydrophobic pockets
Enhance electronic interactionsFluoroacetyl, ChloroacetylAlter hydrogen bonding, improve metabolic stability
Introduce rigidityAcryloylFavorable conformational restriction
Bioisosteric replacementN-SulfonylModify hydrogen bonding and stability

The cyclohexyl ring is a crucial lipophilic component that likely engages in hydrophobic interactions within the binding site of a biological target. Its conformation and substitution pattern can significantly influence binding affinity.

Strategic modifications to the cyclohexyl moiety include:

Ring Size Variation: Expanding or contracting the ring to a cycloheptyl or cyclopentyl group can determine the optimal ring size for fitting into the hydrophobic pocket.

Introduction of Substituents: Adding alkyl, hydroxyl, or halogen groups to the cyclohexyl ring can enhance lipophilicity, introduce new hydrogen bonding interactions, or block metabolic pathways. The position of these substituents is critical, as it dictates the orientation of the molecule in the binding site.

Aromatization: Replacing the cyclohexyl ring with a phenyl ring can introduce the potential for π-π stacking interactions. researchgate.netpressbooks.pub However, in some cases, this can lead to a loss of activity if the specific hydrophobic interactions of the cyclohexyl ring are essential. researchgate.net

Stereochemistry: The stereochemistry of the cyclohexyl ring and its substituents is paramount. Different stereoisomers can exhibit vastly different biological activities due to the specific three-dimensional arrangement of atoms required for optimal receptor binding.

The table below outlines design principles for modifying the cyclohexyl moiety:

Modification PrincipleExample AnalogueExpected Influence on Biological Interaction
Altering LipophilicityMethylcyclohexyl, HydroxycyclohexylEnhanced hydrophobic interactions or new hydrogen bonds
Exploring Binding Pocket SizeCyclopentyl, CycloheptylDetermine optimal ring size for fit
Introducing Aromatic InteractionsPhenylPotential for π-π stacking with aromatic residues
Investigating Stereochemical Fitcis/trans isomers of substituted cyclohexylDetermine the optimal 3D conformation for binding

The propanoic acid chain provides a flexible linker and a terminal carboxylic acid group, which is likely a key pharmacophoric feature involved in ionic interactions or hydrogen bonding with the target.

Modifications to the propanoic acid chain often focus on:

Chain Length: Shortening or lengthening the chain to butanoic or acetic acid derivatives can alter the distance between the cyclohexylamino group and the carboxylic acid, which can be critical for optimal interaction with the binding site.

Introduction of Rigidity: Incorporating double bonds or cyclopropane (B1198618) rings into the chain can restrict conformational flexibility, potentially locking the molecule into a more active conformation.

Substitution on the Chain: Adding substituents, such as methyl or hydroxyl groups, to the propanoic acid backbone can influence the molecule's conformation and introduce new interaction points. Metabolic oxidation at the benzylic position of similar 3-arylpropionic acids has been linked to a short half-life, suggesting that substitution at this position could enhance metabolic stability. nih.gov

Esterification or Amidation of the Carboxylic Acid: Converting the carboxylic acid to an ester or amide can serve as a prodrug strategy or can probe the necessity of the acidic proton for activity.

The following table summarizes potential variations of the propanoic acid chain:

Modification StrategyExample StructureRationale for Design
Altering Chain Length2-[Acetyl(cyclohexyl)amino]acetic acidOptimize distance to binding site residues
Increasing Rigidity(E)-3-[Acetyl(cyclohexyl)amino]propenoic acidConformational constraint to favor active conformation
Blocking Metabolism3-[Acetyl(cyclohexyl)amino]-3-methylpropanoic acidEnhance pharmacokinetic properties
Prodrug/Interaction ProbeMethyl 3-[Acetyl(cyclohexyl)amino]propanoateImprove bioavailability or test importance of carboxylate

Correlation between Structural Features and Biological Interactions in In Vitro Systems

In vitro assays are essential for correlating the structural modifications of this compound analogues with their biological activity. These assays can quantify the binding affinity, inhibitory potency, or functional activity of the compounds against a specific biological target, such as an enzyme or a receptor.

For instance, in a hypothetical enzyme inhibition assay, a series of analogues with modifications to the cyclohexyl ring could be tested. The results might reveal that replacing the cyclohexyl ring with a phenyl group leads to a significant loss of activity, indicating that the hydrophobic pocket is better suited for a non-planar, saturated ring. researchgate.net Conversely, the introduction of a small alkyl substituent on the cyclohexyl ring might enhance potency, suggesting the presence of a small, unexplored hydrophobic sub-pocket.

Similarly, modifications to the propanoic acid chain can be evaluated. Structure-activity relationship studies on 3-arylpropionic acids have shown that introducing substitutions to the propionic acid chain can enhance their half-life in rats. nih.gov Esterification of the carboxylic acid could be shown to abolish activity in an in vitro receptor binding assay, confirming that the negatively charged carboxylate is essential for a key ionic interaction with a positively charged residue in the binding site.

The data from these in vitro studies are typically compiled into tables to visualize SAR trends. For example:

AnalogueModificationIn Vitro Activity (e.g., IC50, µM)
Parent CompoundThis compound1.0
Analogue 1Cyclohexyl → Phenyl>100
Analogue 2Cyclohexyl → 4-Methylcyclohexyl0.5
Analogue 3Propanoic acid → Acetic acid5.2
Analogue 4Propanoic acid → Butanoic acid8.9
Analogue 5Acetyl → Propanoyl2.1

This hypothetical data suggests that the cyclohexyl ring is preferred over a phenyl ring and can be substituted with a small alkyl group to improve activity. It also indicates that the three-carbon propanoic acid chain is optimal for spacing, and the acetyl group is a favorable size for the N-acyl moiety.

Potential Applications and Future Research Directions

Development as Research Probes or Chemical Tools

The development of specialized molecules to investigate complex biological processes is a cornerstone of modern biochemistry and pharmacology. N-acylated amino acids, due to their structural diversity, are well-suited for development as research probes. The incorporation of specific features, such as the cyclohexyl group in 3-[Acetyl(cyclohexyl)amino]propanoic acid, can be exploited to create tools for studying enzyme mechanisms or receptor binding. For example, derivatives of amino acids have been successfully used as chemical tools to perform mechanistic studies on selenoenzymes that would not be possible with their natural counterparts. researchgate.net By modifying the acetyl or cyclohexyl moieties with reporter groups like fluorescent tags or radioactive isotopes, analogues of this compound could be designed to track their distribution and interaction within cells and tissues, providing valuable insights into biological processes.

Contribution to Understanding Biological Systems and Pathways

N-acyl amino acids (NAAAs) are recognized as a significant family of endogenous signaling molecules that are chemically related to endocannabinoids. nih.gov This class of molecules, often referred to as the "endocannabinoidome," is rapidly growing in therapeutic interest. nih.gov Studying synthetic NAAAs like this compound can contribute significantly to our understanding of these biological systems. Such synthetic analogues can be used to probe the metabolic pathways responsible for the biosynthesis and inactivation of endogenous NAAAs, which are not yet fully understood. nih.gov

Furthermore, research into the biological utilization of various amino acid derivatives helps to elucidate their nutritional and medicinal value. science.gov By observing how biological systems respond to the introduction of a unique structure like this compound, researchers can gain insights into the specificity and function of enzymes and receptors involved in amino acid and lipid metabolism. ahajournals.org The interaction of such compounds with biological systems can be explored through detailed pharmacological and biochemical assays. ontosight.ai For instance, specific N-acyl amino acids have been shown to increase intracellular calcium levels and affect signaling pathways, effects that can be selectively blocked by specific antagonists, thereby helping to identify and characterize their receptors. nih.gov

Advanced Synthetic Methodologies for Related N-Acylated Amino Acid Derivatives

The synthesis of N-acylated amino acids is a well-established field, yet there is ongoing research into developing more efficient, environmentally friendly, and high-yield methods. Chemical synthesis remains the primary route for both laboratory and industrial production. researchgate.net Advanced methodologies for preparing compounds like this compound and its derivatives are crucial for enabling further research.

Several synthetic strategies are available, each with its own advantages and limitations. The Schotten-Baumann condensation, which involves the reaction of fatty acyl chlorides with amino acids in a basic solvent, is a widely applied industrial method. researchgate.net Other techniques include the direct dehydration condensation of fatty acids, amidation of fatty acid anhydrides, and the use of fatty acid esters as starting materials. researchgate.netgoogle.com For sterically hindered structures, such as those containing a cyclohexyl group, specialized methods may be required. The symmetrical anhydride (B1165640) method, for instance, has proven superior for the acylation of the N-terminus of highly hindered amino acids. researchgate.net Enzymatic synthesis, using enzymes like lipases, offers a greener alternative with milder reaction conditions, although yields can sometimes be lower than chemical methods. researchgate.net

Synthetic MethodDescriptionKey AdvantagesPotential Challenges
Schotten-Baumann CondensationReaction of an acyl chloride with an amino acid in the presence of a base. researchgate.netWidely used in industry, can produce high purity products. researchgate.netMay require protection of other functional groups.
Fatty Acid Ester AmidationReacting a fatty alkyl ester with an amino acid salt, often with an alkoxide catalyst. google.comCan achieve high yields (93%+) under relatively mild conditions. google.comRequires careful control of pressure and catalyst levels. google.com
Symmetrical Anhydride MethodUses a symmetrical anhydride of the acylating agent to acylate the amino acid. researchgate.netHighly efficient for sterically hindered amino acids. researchgate.netThe anhydride reagent may need to be freshly prepared.
Enzymatic SynthesisUtilizes enzymes such as lipases or proteases to catalyze the acylation. researchgate.netGreen chemistry (mild conditions, less pollution). researchgate.netYields can be relatively low and enzyme cost may be a factor. researchgate.net
Direct Dehydration CondensationDirect reaction between a carboxylic acid and an amino acid, typically at high temperatures. researchgate.netSimple, one-step process.Harsh conditions can lead to side products or racemization.

Computational Design and Predictive Modeling for Novel Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.gov For a compound like this compound, computational methods can be employed to design and predict the properties of novel analogues with enhanced or specialized functions. science.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be developed to predict the physicochemical and biochemical properties of related molecules, such as lipophilicity, which is crucial for biological activity. ubbcluj.ro These models use molecular descriptors to build statistical relationships between a compound's structure and its activity, allowing for the virtual screening of large libraries of potential analogues. ubbcluj.roresearchgate.net Furthermore, advanced modeling techniques, originally developed for complex structures like peptides, can be adapted to predict the three-dimensional conformations of unnatural amino acid derivatives and their interactions with biological targets. nih.gov Such in silico studies can guide the synthesis of new compounds by prioritizing candidates that are most likely to have the desired biological effects, thereby saving significant time and resources in the laboratory. nih.gov

Exploration of New Biological Targets and Mechanistic Insights

While the specific biological targets of this compound are not yet defined, the activities of structurally related compounds provide a roadmap for future investigations. The broader class of N-acyl amino acids has been shown to interact with various molecular targets. nih.gov For instance, molecular modeling has helped identify specific amino acid residues in the GPR92 receptor that are required to bind to N-arachidonoyl glycine. nih.gov

Derivatives of propanoic acid have been investigated for a wide range of biological activities, including anticancer and antioxidant properties. mdpi.commdpi.com Some analogues act as potent and selective antagonists for specific receptors, such as the EP3 receptor. nih.gov Additionally, a related compound, 3-[N-Butyl-N-acetyl]-aminopropionic acid, ethyl ester (IR3535), is a widely used insect repellent that acts via a non-toxic mode of action. epa.govepa.gov This suggests that the 3-[acetyl(alkyl)amino]propanoic acid scaffold could be explored for a diverse set of biological functions, from therapeutic agents targeting cancer cells or specific G-protein coupled receptors to novel pest control agents. Future research will likely focus on screening this compound and its analogues against a variety of biological targets to uncover new mechanistic insights and potential applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[Acetyl(cyclohexyl)amino]propanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 3-chloropropanoic acid and acetylated cyclohexylamine derivatives under basic conditions. Optimization includes adjusting solvent polarity (e.g., aqueous vs. ethanol), temperature (40–60°C), and stoichiometry of reactants. Catalytic bases like triethylamine may enhance reaction efficiency .
  • Validation : Monitor reaction progress using TLC or HPLC, and purify via recrystallization or column chromatography. Confirm structure via 1^1H/13^{13}C NMR and FT-IR .

Q. What analytical techniques are recommended for characterizing this compound?

  • Core Methods :

  • Spectroscopy : 1^1H NMR (δ 1.2–2.1 ppm for cyclohexyl protons; δ 2.4–3.1 ppm for acetyl and propanoic acid groups) and 13^{13}C NMR (e.g., carbonyl carbons at ~170–180 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]^- peaks .
  • Chromatography : Reverse-phase HPLC with C18 columns and UV detection at 210–220 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines : Store in airtight containers at -20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the acetyl group. Avoid prolonged exposure to light or moisture. Refer to SDS for hazard-specific protocols (e.g., PPE requirements) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl group influence biological activity, and what methods validate enantiomeric purity?

  • Approach : Synthesize enantiomers using chiral catalysts or resolution techniques (e.g., diastereomeric salt formation). Compare bioactivity via enzyme inhibition assays (e.g., IC50_{50} values).
  • Analysis : Use chiral HPLC (Chiralpak® columns) or polarimetry to confirm enantiomeric excess. Reference analogs like (S)-3-(Fmoc-amino)-3-cyclohexylpropanoic acid for comparative SAR studies .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Example : If one study reports antimicrobial activity while another shows no effect, evaluate variables:

  • Experimental Design : Differences in bacterial strains, compound concentrations, or assay conditions (e.g., aerobic vs. anaerobic).
  • Data Normalization : Use internal controls (e.g., positive/negative controls) and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methods :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase (COX) or kinase domains.
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100+ ns trajectories.
    • Validation : Cross-reference with experimental data (e.g., IC50_{50}, SPR binding kinetics) .

Q. What green chemistry approaches can improve the sustainability of its synthesis?

  • Innovations :

  • Solvent Replacement : Substitute ethanol with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalysis : Employ immobilized lipases or metal-organic frameworks (MOFs) to reduce waste .

Q. How do structural modifications (e.g., substituting the acetyl group) affect physicochemical properties?

  • SAR Study : Synthesize analogs (e.g., 3-[Benzoyl(cyclohexyl)amino]propanoic acid) and compare logP (octanol-water partition), solubility, and thermal stability (DSC/TGA). Correlate with bioavailability using Caco-2 cell permeability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.